molecular formula C23H17N B3276842 7H-Benzo[c]carbazole, 10-methyl-7-phenyl- CAS No. 648432-23-9

7H-Benzo[c]carbazole, 10-methyl-7-phenyl-

Cat. No.: B3276842
CAS No.: 648432-23-9
M. Wt: 307.4 g/mol
InChI Key: SJWUFRHTWRAWCU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 7H-Benzo[c]carbazole, 10-methyl-7-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimizing these conditions to increase yield and purity, often using advanced techniques such as continuous flow reactors.

Chemical Reactions Analysis

7H-Benzo[c]carbazole, 10-methyl-7-phenyl- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7H-Benzo[c]carbazole, 10-methyl-7-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism by which 7H-Benzo[c]carbazole, 10-methyl-7-phenyl- exerts its effects involves interactions at the molecular level. It can bind to specific molecular targets, influencing pathways related to its chemical structure. These interactions can lead to changes in the physical and chemical properties of the compound, making it useful in various applications .

Comparison with Similar Compounds

Similar compounds to 7H-Benzo[c]carbazole, 10-methyl-7-phenyl- include other carbazole derivatives such as:

Properties

IUPAC Name

10-methyl-7-phenylbenzo[c]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N/c1-16-11-13-21-20(15-16)23-19-10-6-5-7-17(19)12-14-22(23)24(21)18-8-3-2-4-9-18/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWUFRHTWRAWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735485
Record name 10-Methyl-7-phenyl-7H-benzo[c]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648432-23-9
Record name 10-Methyl-7-phenyl-7H-benzo[c]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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